molecular formula C2H6O2 B1221974 Methoxymethanol CAS No. 4461-52-3

Methoxymethanol

Cat. No.: B1221974
CAS No.: 4461-52-3
M. Wt: 62.07 g/mol
InChI Key: VHWYCFISAQVCCP-UHFFFAOYSA-N
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Description

Methoxymethanol (CH₃OCH₂OH) is an oxygenated volatile organic compound (OVOC) with a bifunctional structure containing both ether (-O-) and alcohol (-OH) groups. It is a highly flexible molecule due to three internal rotational modes: methyl group torsion (θ), methoxy group torsion (α), and hydroxyl group torsion (β) . Its conformational interconversion occurs through low-energy barriers (~545–2074 cm⁻¹), making it a nonrigid molecule with coupled large-amplitude motions (LAMs) .

This compound has been detected in the interstellar medium (ISM), particularly in high-mass star-forming regions like NGC 6334I, where its spatial distribution correlates with methanol (CH₃OH), suggesting methanol as a precursor . Proposed formation pathways include:

  • Radical-radical recombination (e.g., CH₃O + CH₂OH)
  • O(¹D) insertion reactions
  • Cosmic-ray-induced chemistry in interstellar ices

On Earth, this compound is a minor byproduct in formaldehyde-methanol equilibria and catalytic oxidation processes . It also forms in low-temperature environments, such as electronic cigarette aerosols, via formaldehyde-alcohol reactions .

Preparation Methods

Methoxymethanol can be synthesized through several methods:

Chemical Reactions Analysis

Methoxymethanol undergoes various chemical reactions:

Scientific Research Applications

Astrochemical Applications

Formation Mechanisms:
Research indicates that methoxymethanol can form through the hydrogenation of carbon monoxide (CO) and formaldehyde (H₂CO) under specific conditions, such as in dark interstellar clouds. Studies have shown that this compound is produced by the recombination of CH₂OH and CH₃O radicals, although the efficiency of this reaction pathway alone does not fully account for its observed abundance relative to methanol .

Astrophysical Significance:
this compound serves as a tracer molecule for electron-induced reactions in the interstellar medium. Its detection provides insights into the chemical processes occurring in space, particularly regarding the formation of complex organic molecules .

Catalytic Applications

Catalysis in Methanol Oxidation:
this compound has been identified as a product during the oxidation of methanol over palladium-based catalysts. Experimental studies have demonstrated that varying the catalyst composition significantly influences this compound yields. The compound appears in the near-surface gas phase during these reactions, highlighting its role as an intermediate in methanol oxidation processes .

Table 1: Catalytic Performance of Palladium-Based Catalysts

Catalyst TypeTemperature Range (°C)This compound Yield (%)
Polycrystalline Pd150-300Variable
Pd/Al₂O₃200-250Higher than pure Pd
Pd/Cu Alloy180-220Moderate

Chemical Synthesis

Intermediate in Chemical Reactions:
this compound can act as an intermediate in various chemical syntheses. It is involved in producing urea-formaldehyde and melamine-formaldehyde resins through equilibrium mixtures with formaldehyde and methanol .

Potential for Renewable Fuels:
There is ongoing research into using this compound as a precursor for biofuels derived from lignocellulosic biomass. Its potential conversion pathways into hydrocarbons make it a candidate for sustainable fuel production methods .

Toxicological Considerations

While this compound has various applications, it is essential to note its toxicological profile. Exposure to high concentrations can lead to hematological effects, including granulocytopenia and macrocytic anemia. Monitoring occupational exposure levels is crucial for ensuring worker safety .

Study on this compound Formation in Space Conditions

A study conducted by He et al. (2022) investigated the formation of this compound under simulated interstellar conditions. The results indicated that while its formation is feasible, existing models may underestimate its abundance due to incomplete reaction pathways .

Catalytic Performance Analysis

Gurses et al. (2021) explored the catalytic performance of different palladium-based catalysts in methanol oxidation reactions. Their findings highlighted how catalyst structure impacts this compound yields, paving the way for optimizing catalytic processes for industrial applications .

Mechanism of Action

The mechanism of action of methoxymethanol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Methanol (CH₃OH)

  • Structure: Simpler, monofunctional alcohol.
  • Reactivity: Primarily undergoes oxidation or dehydrogenation. Methanol oxidation over Pd-based catalysts generates methoxymethanol as a reactive intermediate .
  • Stability: Methanol is thermally stable, whereas this compound decomposes readily at moderate temperatures (~200°C) due to its labile ether-alcohol structure .
  • Interstellar Role: Methanol is a precursor to this compound in radical-radical reactions .
Property This compound Methanol
Molecular Formula CH₃OCH₂OH CH₃OH
Functional Groups Ether, Alcohol Alcohol
Torsional Barriers 545–2074 cm⁻¹ N/A (rigid structure)
ISM Detection Yes Yes

Dimethyl Ether (DME, CH₃OCH₃)

  • Structure : Symmetrical ether lacking an -OH group.
  • Reactivity: DME undergoes oxidation to form this compound via methoxymethyl radical intermediates (CH₃OCH₂O₂) .
  • Torsional Dynamics: DME has a single methyl rotation barrier (~1200 cm⁻¹), whereas this compound exhibits three coupled torsional modes .

Ethylene Glycol (HOCH₂CH₂OH)

  • Structure : Diol with two alcohol groups.
  • Stability: Ethylene glycol is thermally stable and used as antifreeze, contrasting with this compound’s decomposition into formaldehyde and methanol .
  • Synthesis: Ethylene glycol forms via hydroxymethyl radical coupling, while this compound requires methoxy radical involvement .

Methyl Formate (HCOOCH₃)

  • Structure : Ester with carbonyl and ether groups.
  • Interstellar Abundance: Methyl formate is more abundant in the ISM than this compound, likely due to more efficient grain-surface reactions .
  • Reactivity: Methyl formate resists hydrolysis, whereas this compound readily reacts with water or methanol to form equilibrium mixtures .

Key Research Findings

Conformational Flexibility: this compound’s three torsional modes (θ, α, β) lead to six split energy levels (A₁, A₂, E) with splittings as small as 0.003 cm⁻¹ .

Atmospheric Chemistry: this compound is a short-lived intermediate in DME oxidation, with a lifetime of <1 sec under tropospheric conditions .

Synthetic Challenges: In acid-catalyzed carbonylation, this compound forms <5% yield due to equilibrium with formaldehyde and methanol .

Toxicology: this compound decomposes into formaldehyde, a known carcinogen, in e-cigarette aerosols .

Data Tables

Table 1: Torsional Barriers of this compound vs. DME

Compound Torsional Mode Barrier (cm⁻¹)
This compound Methyl (θ) 545.92
Methoxy (α) 1206.6
Hydroxyl (β) 2074.2
Dimethyl Ether Methyl ~1200

Table 2: Interstellar Abundance (NGC 6334I)

Compound Column Density (cm⁻²) Reference
This compound 4 × 10¹⁸
Methanol 1.4 × 10²⁰
Methyl Formate 1.8 × 10¹⁷

Biological Activity

Methoxymethanol (CH₃OCH₂OH) is a reactive ether-alcohol compound with significant biological implications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound is formed through various chemical processes, including the coupling of methanol and formaldehyde. It has been identified as a potential tracer molecule in environmental studies and is noted for its role in astrochemistry, particularly in the interstellar medium where it may be produced under cosmic-ray bombardment or UV light photolysis .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Case Studies

  • Haematological Effects in Workers : A study involving workers exposed to 2-methoxyethanol (a related compound) revealed significant haematological effects. The study found that after reducing exposure levels, haematological parameters returned to normal within a few months, indicating potential reversibility of some toxic effects .
  • Neurotoxic Effects in Nonhuman Primates : A critical study assessed the metabolic fate of this compound in nonhuman primates. It was found that methanol could be oxidized to formaldehyde within the brain, which is known for its neurotoxic properties. This study highlights the potential risks associated with this compound exposure .

Table 1: Summary of Biological Effects Associated with this compound

Biological ActivityObservationsReferences
Toxicity Lower hemoglobin levels; increased anemia
Neurotoxicity Elevated formaldehyde levels in cerebrospinal fluid
Antimicrobial Activity Strong antibacterial effects from derivatives

Table 2: Haematological Parameters in Exposed Workers

ParameterExposed Group (n=29)Comparison Group (n=90)Significance
Hemoglobin (g/dL)12.3 ± 1.514.5 ± 1.2p < 0.01
Packed Cell Volume (%)38.1 ± 3.042.0 ± 2.5p < 0.01
Red Blood Cell Count (x10^6)4.0 ± 0.55.2 ± 0.4p < 0.01

Research Findings

Recent research emphasizes the need for further investigation into the biological activities of this compound and its derivatives:

  • Toxicological Studies : More extensive studies are warranted to understand the full extent of toxicity associated with chronic exposure to this compound and its metabolites.
  • Potential Therapeutic Uses : While primarily studied for its toxicological properties, exploring the therapeutic potential of methoxy derivatives could yield beneficial applications in pharmacology.

Properties

IUPAC Name

methoxymethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O2/c1-4-2-3/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWYCFISAQVCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027571
Record name Methoxymethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

62.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4461-52-3
Record name Hemiformal
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Record name Methoxymethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanol, 1-methoxy-
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Record name Methoxymethanol
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Record name Methoxymethanol
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Record name METHOXYMETHANOL
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Synthesis routes and methods

Procedure details

NMR Method for hydrocarboxylation product sample analysis. DCl/D2O/propionic acid stock solution preparation: D2O (99.99%, CIL) (74.606 g), 35% DCl in D2O (CIL) (47.755 g) and propionic acid (JT Baker) (2.198 g) were thoroughly mixed in a bottle to give 0.01765 g of propionic acid per g of stock solution. Hydrocarboxylation product sample preparation for 1H NMR analysis: About 50 mg of hydrocarboxylation sample was transferred to a 2 dram screw top vial with a phenolic cap with a polypropylene liner and the exact mass of the sample was recorded. Then 0.8288 g of stock solution was added and the mixture was heated in a heat block for 1 hour at 60° C. The vial was allowed to cool to room temperature and then the solution was transferred to an NMR tube. 1H NMR analysis: 1H NMR was recorded using 30 seconds pulse delay, 90 degree pulse angle, 16 scans and D2O lock solvent. The spectrum was referenced to the CH3 triplet of propionic acid (1.15 ppm). The meq/g concentrations of the following components were obtained from peak integrations (A1 δ 8.36 ppm, F0 δ 4.99, 4.94 ppm, MeOCH2OH δ 4.83 ppm, MGH δ 3.52 ppm, MG δ 3.84 ppm, MGM δ 3.85 ppm, G1 δ 4.35 ppm, MeOH δ 3.47 ppm, MeOPr (methyl propionate) δ 3.76 ppm, HOPr (ISTD) δ 2.50 ppm).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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